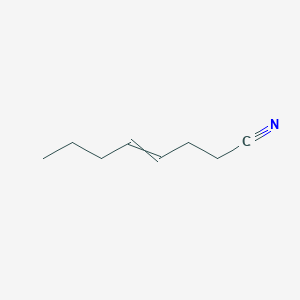
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt is a complex chemical compound that is used in various industrial and scientific applications. This compound is a telomer, which means it is formed by the polymerization of smaller units, specifically 2-propenoic acid, 1-dodecanethiol, and 2-propenenitrile. The potassium salt form of this compound enhances its solubility and reactivity in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt involves the polymerization of 2-propenoic acid with 1-dodecanethiol and 2-propenenitrile. The reaction is typically carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions. The reaction mixture is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale polymerization reactors where the monomers are continuously fed into the reactor along with the radical initiator. The reaction conditions are carefully monitored to ensure consistent product quality. After the polymerization is complete, the reaction mixture is neutralized with potassium hydroxide, and the product is purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkoxides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, potassium salt involves its ability to form stable polymers and copolymers. The thiol and nitrile groups in the compound allow for various chemical modifications, making it a versatile building block in polymer chemistry. The potassium salt form enhances its solubility, allowing it to interact more effectively with other chemical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, sodium salt
- 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt
Uniqueness
The potassium salt form of 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile is unique due to its enhanced solubility and reactivity compared to its sodium and ammonium counterparts. This makes it particularly useful in applications where high solubility and reactivity are required.
Eigenschaften
CAS-Nummer |
53746-22-8 |
|---|---|
Molekularformel |
C18H32KNO2S |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
potassium;dodecane-1-thiol;prop-2-enenitrile;prop-2-enoate |
InChI |
InChI=1S/C12H26S.C3H3N.C3H4O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3-4;1-2-3(4)5;/h13H,2-12H2,1H3;2H,1H2;2H,1H2,(H,4,5);/q;;;+1/p-1 |
InChI-Schlüssel |
UOQQXQANVNSFFJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCS.C=CC#N.C=CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


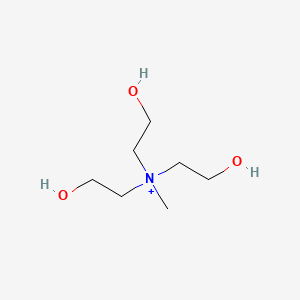

![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
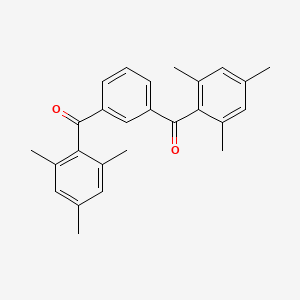
![Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate](/img/structure/B14654681.png)
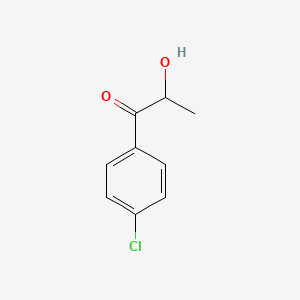
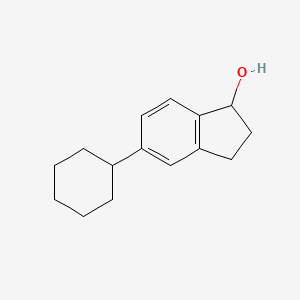
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)

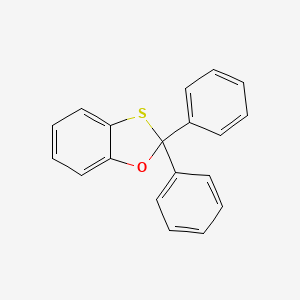

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)

